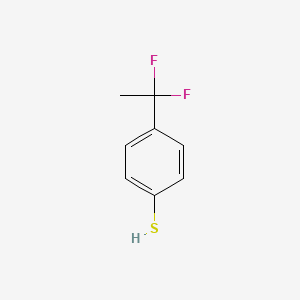

4-(1,1-Difluoroethyl)benzenethiol

Description

Significance of Organofluorine Compounds in Advanced Synthesis and Chemical Biology Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous scientific fields. mdpi.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and metabolic stability to fluorinated molecules. mdpi.com This increased stability is a highly desirable trait in the design of pharmaceuticals and agrochemicals, as it can lead to longer half-lives and reduced metabolic breakdown.

In medicinal chemistry, the strategic incorporation of fluorine or fluorine-containing groups like the trifluoromethyl or difluoroethyl group can enhance a drug's lipophilicity, binding affinity to target proteins, and membrane permeability. acs.org These modifications are powerful tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org Indeed, it is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. acs.org Furthermore, the unique spectroscopic properties of fluorine (specifically the 19F isotope) make organofluorine compounds valuable as probes in NMR spectroscopy and for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov

Role of Aromatic Thiols as Versatile Synthons in Organic Synthesis

Aromatic thiols, also known as thiophenols, are organosulfur compounds characterized by a sulfhydryl (-SH) group attached to an aromatic ring. wikipedia.org This class of compounds serves as highly versatile building blocks, or synthons, in organic synthesis. The sulfhydryl group is nucleophilic and readily participates in a variety of chemical transformations. wikipedia.org

Thiophenols can be easily alkylated to form thioethers, oxidized to form disulfides, and can participate in various metal-catalyzed cross-coupling reactions. wikipedia.org Their ability to form strong bonds with metals also makes them important ligands in coordination chemistry and materials science, particularly for the formation of self-assembled monolayers on metal surfaces. nih.gov The synthesis of aromatic thiols can be achieved through several methods, including the reduction of benzenesulfonyl chlorides, the Newman-Kwart rearrangement, or the reaction of aryl halides with a sulfur source. wikipedia.orggoogle.comorganic-chemistry.org

Contextualizing 4-(1,1-Difluoroethyl)benzenethiol within the Landscape of Fluorinated Aromatic Thiol Chemistry

This compound, with the chemical formula C8H8F2S, exists as a molecule that combines the key features of both organofluorine compounds and aromatic thiols. The presence of the 1,1-difluoroethyl group on the benzene (B151609) ring is expected to significantly influence the electronic properties of the thiol functionality. The high electronegativity of the fluorine atoms can impact the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

While detailed research specifically documenting the synthesis and reactivity of this compound is not extensively available in public literature, its structure suggests its potential as a valuable intermediate in several areas of research. It is commercially available, indicating its utility in synthetic applications. bldpharm.com Plausible synthetic routes could involve the introduction of the thiol group onto a pre-fluorinated benzene ring, such as 1-bromo-4-(1,1-difluoroethyl)benzene (B1519640), or the fluorination of a suitable precursor. General methods for preparing fluorinated aromatic thiols, like the reduction of corresponding sulfonyl chlorides or palladium-catalyzed thiolation of aryl halides, could likely be adapted for its synthesis. google.com

Given its hybrid nature, this compound is a promising candidate for the development of novel pharmaceuticals, agrochemicals, and advanced materials where the unique properties conferred by both the aromatic thiol and the difluoroethyl group can be synergistically exploited.

Properties of this compound

| Property | Value |

| CAS Number | 1892499-40-9 |

| Molecular Formula | C8H8F2S |

| Molecular Weight | 174.21 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZCCHJACIOCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 4 1,1 Difluoroethyl Benzenethiol and Analogous Fluorinated Arenethiols

Strategies for the Formation of the Benzenethiol (B1682325) Core

The construction of the benzenethiol scaffold is a foundational step in the synthesis of the target compound. Various methodologies have been developed to achieve this, each with its own advantages and limitations.

Nucleophilic Displacement Approaches to Thiol Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing arenethiols. This approach typically involves the reaction of an aryl halide with a sulfur-containing nucleophile. The reactivity of simple aryl halides towards nucleophiles is generally low. libretexts.org However, this reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups at the ortho and/or para positions to the halogen. libretexts.orglibretexts.org

The mechanism for activated aryl halides is a two-step addition-elimination process. libretexts.orgyoutube.com The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. Common nucleophiles used in these reactions include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH).

For unactivated aryl halides, harsh reaction conditions such as high temperatures are often necessary. For instance, the commercial production of phenol (B47542) from chlorobenzene (B131634) requires temperatures around 340°C with sodium hydroxide. libretexts.org Similar forcing conditions can be applied for the synthesis of thiophenols.

An alternative pathway for unactivated aryl halides involves an elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism often leads to a mixture of products, which can be a drawback for regioselective synthesis.

Catalytic Thiolation Methodologies for Aromatic Systems

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-sulfur bonds. These methods are particularly useful when the aryl substrate is not sufficiently reactive for classical SNAr reactions. acsgcipr.org Palladium and copper are the most commonly employed metals for these transformations. acsgcipr.org

The general catalytic cycle involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiol. acsgcipr.org A base is typically required to deprotonate the thiol, facilitating the subsequent reductive elimination step, which yields the aryl thioether and regenerates the active catalyst. acsgcipr.org The choice of ligand is crucial for the success of these reactions, with phosphine-based ligands being common for palladium catalysis. acsgcipr.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of more abundant and less expensive base metals like nickel and iron, as well as exploring greener reaction conditions. acsgcipr.org For example, nickel-catalyzed electrochemical thiolation of aryl bromides and chlorides has been developed, which can proceed at room temperature in the absence of a strong base. researchgate.netnih.gov Visible-light photoredox catalysis has also been utilized for the thiolation of aryl iodides with disulfides, offering a mild and chemoselective method. rsc.orgmonash.edu

Table 1: Comparison of Catalytic Thiolation Methods

| Catalyst System | Aryl Halide | Thiol Source | Conditions | Key Features |

| Palladium/Phosphine Ligand | I, Br, Cl, OTf | Thiols | Base, elevated temperature | Broad substrate scope, high efficiency. acsgcipr.org |

| Copper/Ligand | I, Br | Thiols | Often harsh conditions, can be moderated by ligands. acsgcipr.org | Alternative to palladium. acsgcipr.org |

| Nickel/Electrochemical | Br, Cl | Thiols | Room temperature, no external base | Milder conditions, sustainable. researchgate.netnih.gov |

| Visible Light/Photocatalyst | I | Disulfides | Room temperature, visible light | High chemoselectivity, mild. rsc.orgmonash.edu |

Reductive Pathways to Generate the Thiol Moiety

An alternative strategy for the synthesis of arenethiols involves the reduction of arenesulfonyl chlorides. This method provides a valuable route, especially when the corresponding sulfonyl chlorides are readily accessible. A common approach is the reduction of arylsulfonyl chlorides with triphenylphosphine (B44618) in a suitable solvent like toluene. researchgate.net This reaction is generally efficient and can be performed under mild conditions.

Another established method is the Leuckart thiophenol reaction, which involves the decomposition of a diazoxanthate formed from a diazonium salt and a xanthate. This classical method has been a staple in organic synthesis for the preparation of thiophenols.

Methodologies for the Introduction of the 1,1-Difluoroethyl Group onto Aromatic Scaffolds

The incorporation of the 1,1-difluoroethyl group is a key step that imparts unique properties to the final molecule. This can be achieved through either nucleophilic or radical pathways.

Nucleophilic Difluoroethylation Reactions

Nucleophilic difluoroethylation involves the reaction of an aromatic nucleophile with a difluoroethylating agent. One approach is the reaction of an aryl organometallic species, such as a Grignard or organolithium reagent, with a source of the difluoroethyl cation or its equivalent.

A more recent development is the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflates, for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles like thiols. researchgate.net This method offers a complementary strategy to existing techniques and allows for the difluoroethylation of a wide range of nucleophiles under mild conditions.

Palladium-catalyzed cross-coupling reactions have also been adapted for difluoroalkylation. For instance, the Negishi cross-coupling of arylthianthrenium salts with difluoroalkyl zinc reagents enables the late-stage incorporation of difluoroalkyl groups. rwth-aachen.de Another palladium-catalyzed method involves the decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides. acs.orgacs.org

Table 2: Selected Nucleophilic Difluoroethylation Methods

| Method | Aryl Substrate | Difluoroethylating Reagent | Catalyst/Conditions | Key Features |

| Hypervalent Iodine | Thiols, Amines, Alcohols | (2,2-Difluoro-ethyl)(aryl)iodonium triflate | Mild, ligand coupling mechanism | Broad nucleophile scope. researchgate.net |

| Negishi Cross-Coupling | Arylthianthrenium salts | Difluoroalkyl zinc reagents | Palladium catalyst | Late-stage functionalization. rwth-aachen.de |

| Decarbonylative C-H Functionalization | Azoles | Difluoromethyl anhydrides | Palladium/XantPhos | Direct C-H functionalization. acs.orgacs.org |

Radical Difluoroethylation Pathways

Radical difluoroethylation has gained prominence as a powerful method for C-H functionalization of aromatic compounds. These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. Visible-light photoredox catalysis is a frequently employed strategy to generate the necessary radical species. mdpi.com

The difluoromethyl radical (•CF₂H) can be generated from various precursors. While the •CF₂H radical itself is nucleophilic, the related chlorodifluoromethyl radical (•CF₂Cl) is electrophilic and can be a useful surrogate for reacting with electron-rich arenes. mdpi.com

Recent research has focused on the development of novel reagents for radical difluoroalkylation. For example, a bromodifluoromethyl phenoxathiinium salt has been reported as a highly reactive reagent for visible-light-promoted bromodifluoromethylation of C(sp³)-H bonds and alkenes. acs.org The resulting bromodifluoromethylated compounds can serve as versatile intermediates for further transformations.

Hypervalent Iodine Mediated Difluoroethylation Strategies

The use of hypervalent iodine reagents has emerged as a powerful strategy for the electrophilic introduction of fluoroalkyl groups onto various nucleophiles, including thiols. nih.gov A notable development in this area is the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate reagents. These compounds serve as effective electrophilic sources of the "F₂CH₂C⁺" synthon, enabling the direct 2,2-difluoroethylation of heteroatom nucleophiles under mild conditions. nih.gov

The reaction is proposed to proceed through a ligand coupling mechanism. This strategy offers a valuable alternative to traditional methods, which often require harsh conditions or less accessible starting materials. The versatility of this approach allows for the difluoroethylation of a range of thiols, highlighting its potential for the synthesis of complex molecules. nih.gov This method is particularly significant as it provides a direct pathway to S-(2,2-difluoroethyl) compounds, which can be precursors or analogs to the target benzenethiol.

Table 1: Examples of Hypervalent Iodine-Mediated Fluoroalkylation of Thiols

| Thiol Substrate | Reagent | Product | Notes |

|---|---|---|---|

| Cysteine | (2,2-difluoro-ethyl)(aryl)iodonium triflate | S-(2,2-difluoroethyl)cysteine | Demonstrates compatibility with biologically relevant molecules. nih.gov |

| Glutathione | Fluoroalkyl-1,2-benziodoxole | S-fluoroalkylated glutathione | Effective for tagging peptides with UV chromophores. organic-chemistry.org |

| Aromatic Thiols | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Aryl-(2,2-difluoroethyl)sulfide | General method for forming C-S bonds with the difluoroethyl group. nih.gov |

| Captopril | (2,2-difluoro-ethyl)(aryl)iodonium triflate | S-(2,2-difluoroethyl)captopril | Highlights application in late-stage functionalization of drugs. nih.gov |

This table is illustrative of the types of transformations possible with hypervalent iodine reagents as described in the literature.

Difluoroethylation via Organozinc Reagents

Organozinc reagents (RZnX) are well-established, functional-group-tolerant intermediates in organic synthesis, often used in cross-coupling reactions. sigmaaldrich.comorganic-chemistry.org They are typically prepared by the direct insertion of metallic zinc, often activated with lithium chloride (LiCl), into organic halides. organic-chemistry.org This method is compatible with a wide array of functional groups, making it a robust tool for constructing complex molecules. organic-chemistry.orgbeilstein-journals.org

While direct difluoroethylation of a thiol using a pre-formed difluoroethylzinc reagent is not extensively documented in the provided sources, the principles of organozinc chemistry suggest a plausible synthetic route. A hypothetical pathway could involve the preparation of a (1,1-difluoroethyl)zinc halide from 1-bromo-1,1-difluoroethane. This organometallic species could then be used in a palladium- or nickel-catalyzed cross-coupling reaction with a suitable aryl halide bearing a protected thiol or a group convertible to a thiol, such as 4-bromothioanisole. The functional group tolerance of organozinc reagents would be critical for the success of such a strategy. sigmaaldrich.com

Convergent and Divergent Synthetic Routes to 4-(1,1-Difluoroethyl)benzenethiol

The synthesis of this compound can be approached through various convergent and divergent strategies, which involve either building the molecule from a pre-functionalized core or introducing the key functional groups sequentially onto an aromatic scaffold.

Synthesis from Precursors such as 1-Bromo-4-(1,1-difluoroethyl)benzene (B1519640)

A common and logical convergent approach begins with the precursor 1-Bromo-4-(1,1-difluoroethyl)benzene. sigmaaldrich.com This aryl bromide serves as a versatile handle for introducing the thiol functionality via several established methods for C-S bond formation. researchgate.netorganic-chemistry.org

Transition-metal catalysis is a leading strategy. Palladium- or copper-catalyzed cross-coupling reactions between the aryl bromide and a sulfur source are highly effective. organic-chemistry.org For instance, coupling with a simple thiol salt like sodium thiomethoxide followed by demethylation, or direct coupling with a protected thiol such as tritylthiol, can yield the desired product. Another powerful method involves the use of thiourea (B124793). A photoinduced reaction of an aryl halide with the thiourea anion can generate the corresponding arenethiolate ion, which upon acidic workup, yields the aryl thiol. mdma.ch

Table 2: Selected Methods for Converting Aryl Bromides to Aryl Thiols

| Method | Catalyst/Reagent | Sulfur Source | Key Features |

|---|---|---|---|

| Palladium-catalyzed Cross-Coupling | Pd(OAc)₂ / Ligand | Alkyl thiols, Thiol salts | Versatile, good functional group tolerance. organic-chemistry.org |

| Copper-catalyzed Cross-Coupling | CuI / Ligand | Xanthates, Thiols | In situ generation of aryl thiols is possible. organic-chemistry.org |

| Photoinduced Sᵣₙ1 Reaction | UV light / DMSO | Thiourea | Mild, "one-pot" procedure from inexpensive reagents. mdma.ch |

| Nucleophilic Aromatic Substitution (SₙAr) | Base (e.g., KOH) | Thiols, Disulfides | Typically requires electron-withdrawing activating groups on the aryl halide. researchgate.net |

This table summarizes general methods applicable to the conversion of 1-bromo-4-(1,1-difluoroethyl)benzene to the target thiol.

Functionalization of Existing Fluorinated Benzene (B151609) Derivatives

A divergent strategy involves introducing the thiol group onto a benzene ring that already contains the 1,1-difluoroethyl substituent. This approach relies on the directing effects of the existing group to achieve the desired 1,4-substitution pattern.

The 1,1-difluoroethyl group is electron-withdrawing and is expected to direct incoming electrophiles to the meta position. Therefore, direct electrophilic substitution, such as sulfonation followed by reduction, is not a viable route to the 4-substituted product.

A more effective strategy would be to start with a different functional group at the para-position that can be converted into a thiol. For example, one could envision the synthesis of 4-(1,1-difluoroethyl)aniline (B1393970) as a key intermediate. From this aniline, a Sandmeyer-type reaction could be employed. Diazotization of the amine followed by reaction with a sulfur nucleophile like potassium ethyl xanthate would introduce a xanthate ester, which can be readily hydrolyzed under basic conditions to afford the target this compound. An analogous process is used for the synthesis of 4-fluorothiophenol, where a sulfonyl chloride is reduced to a disulfide and then to the thiol. google.com

Multistep Synthetic Sequences for Regioselective Installation

To ensure the correct 1,4- (or para) relationship between the 1,1-difluoroethyl and thiol groups, a carefully planned multi-step synthesis is essential. The regiochemical outcome of aromatic substitution reactions must be controlled at each step. A highly logical and regioselective sequence would prioritize installing groups that allow for predictable directing effects.

One of the most reliable strategies commences with a para-substituted benzene derivative.

A Plausible Regioselective Synthesis:

Friedel-Crafts Acylation: The synthesis can begin with bromobenzene. Acylation with acetyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) preferentially yields 4-bromoacetophenone due to the steric bulk of the bromo substituent favoring para substitution.

Geminal Difluorination: The ketone functionality of 4-bromoacetophenone is then converted to the 1,1-difluoroethyl group. This transformation can be achieved using specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other modern alternatives. This step produces the key intermediate, 1-bromo-4-(1,1-difluoroethyl)benzene. sigmaaldrich.com

Thiol Installation: Finally, the bromo group is converted to the thiol. As described in section 2.3.1, a palladium-catalyzed thiolation using a suitable thiolating agent provides a mild and efficient method to complete the synthesis, yielding this compound. organic-chemistry.orgrsc.org

This sequence is highly regioselective because the directing effects of the substituents are leveraged at each stage to enforce the desired 1,4-substitution pattern, avoiding the formation of other isomers.

Reaction Mechanisms and Reactivity Profiles of 4 1,1 Difluoroethyl Benzenethiol

Nucleophilic Character and Transformations of the Thiol (-SH) Group

The sulfur atom of the thiol group in 4-(1,1-Difluoroethyl)benzenethiol imparts nucleophilic character to the molecule, making it a versatile precursor for a variety of sulfur-containing compounds.

The thiol proton is acidic and can be readily removed by a base to form the corresponding thiolate anion. This anion is a potent nucleophile, significantly more so than the neutral thiol, due to the increased electron density on the sulfur atom. The formation of the thiolate is a crucial step in many of its subsequent reactions.

The reactivity of the thiolate anion allows it to participate in a wide range of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form thioethers, with epoxides to yield β-hydroxy thioethers, and with α,β-unsaturated carbonyl compounds in Michael addition reactions.

The thiol group is a key handle for the construction of carbon-sulfur bonds, which are prevalent in many biologically active molecules and functional materials. Aryl thioethers, for example, can be synthesized through the reaction of this compound with various electrophilic partners.

A significant advancement in C-S bond formation is the use of transition-metal-catalyzed cross-coupling reactions. While direct coupling with the thiol is possible, it is often more efficient to first convert the thiol to a more reactive species. These reactions provide a powerful tool for creating complex molecular architectures. For instance, methods for preparing aryl α,α-difluoroethyl thioethers (ArSCF2CH3) have been developed, and these building blocks can be further elaborated using cross-coupling reactions. researchgate.net

The nucleophilic sulfur atom of this compound readily reacts with a variety of electrophiles. This includes reactions with acyl chlorides or anhydrides to form thioesters, and with sulfonyl chlorides to produce thiosulfonates. These transformations highlight the versatility of the thiol group in forming stable covalent bonds with different electrophilic centers.

Chemical Behavior and Stability of the 1,1-Difluoroethyl Moiety

The two fluorine atoms on the benzylic carbon exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions by reducing the electron density of the benzene (B151609) ring. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation will be slower compared to unsubstituted benzene or benzene with electron-donating groups. The electron-withdrawing nature of the 1,1-difluoroethyl group also directs incoming electrophiles primarily to the meta-position.

Conversely, the deactivation of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. The 1,1-difluoroethyl group is considered a bioisostere of an alkoxy ether, possessing similar steric and electronic properties while offering enhanced metabolic stability. frontiersin.orgfrontiersin.org

While the 1,1-difluoroethyl group is generally stable, it can undergo specific transformations under certain reaction conditions. The presence of two fluorine atoms on the same carbon atom imparts unique chemical properties. ontosight.ai For instance, radical reactions can be initiated at the benzylic position. The 1,1-difluoroethyl radical is a highly reactive intermediate that can participate in various synthetic transformations. ontosight.ai

Methods for the direct introduction of the 1,1-difluoroethyl group onto aromatic rings have been developed, often utilizing transition-metal catalysis. smolecule.com For example, copper-mediated 1,1-difluoroethylation of diaryliodonium salts with (1,1-difluoroethyl)trimethylsilane (TMSCF2CH3) has been shown to be an efficient method. frontiersin.orgcas.cn These synthetic strategies highlight the growing importance of the 1,1-difluoroethyl moiety in medicinal and materials chemistry.

Oxidative Chemistry of the Thiol Group in this compound

The thiol group is susceptible to a range of oxidation reactions, leading to the formation of various sulfur-containing functionalities. The electron-withdrawing nature of the 1,1-difluoroethyl group is known to decrease the electron density on the aromatic ring and the sulfur atom, which can influence the rates and conditions of these oxidative reactions. mdpi.comlibretexts.orgyoutube.com

The oxidation of thiols to disulfides is a fundamental and common reaction. wikipedia.org In the case of this compound, this involves the coupling of two thiol molecules to form bis(4-(1,1-difluoroethyl)phenyl) disulfide. This reaction can be achieved using a variety of mild oxidizing agents. The general transformation is depicted below:

2 HS-C₆H₄-CH(CF₂)H → H(CF₂)HC-C₆H₄-S-S-C₆H₄-CH(CF₂)H + 2H⁺ + 2e⁻

Common oxidizing systems for this transformation include aeration (oxidation by atmospheric oxygen), hydrogen peroxide (H₂O₂), and iodine (I₂). science.gov The presence of the electron-withdrawing 1,1-difluoroethyl group can make the thiol proton more acidic and the thiolate anion (formed under basic conditions) a weaker nucleophile compared to unsubstituted benzenethiol (B1682325).

The formation of the disulfide bridge is often reversible under reducing conditions. wikipedia.org Reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can cleave the S-S bond, regenerating the thiol. This reversibility is a key feature in various chemical and biological systems. nih.gov

Table 1: Exemplary Conditions for Disulfide Formation from this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Air (O₂) | DMSO | 25 | 24 | >90 |

| H₂O₂ (30%) | Ethanol | 25 | 4 | ~95 |

| I₂ | Methanol | 0 to 25 | 2 | >98 |

Note: The data in this table is illustrative and based on general procedures for aryl thiol oxidation. Actual experimental results for this compound may vary.

Further oxidation of the thiol group, or the corresponding disulfide, can lead to higher oxidation states of sulfur, namely sulfones and sulfonic acids. organic-chemistry.org The formation of a sulfone from the corresponding sulfide (B99878) (which can be formed in situ from the thiol) typically requires stronger oxidizing agents than those used for disulfide formation.

The oxidation proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to a sulfone. organic-chemistry.orgccsenet.org Controlling the stoichiometry of the oxidant can sometimes allow for the isolation of the intermediate sulfoxide. organic-chemistry.org Common reagents for the oxidation of sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a catalyst, and Oxone®. organic-chemistry.orgccsenet.org

The oxidation of this compound to 4-(1,1-difluoroethyl)benzenesulfonic acid would require even more potent oxidizing conditions. The resulting sulfonic acid is a strong acid.

Table 2: Reagents for the Oxidation of Thiophenols/Sulfides to Sulfones

| Oxidizing Agent | Typical Reaction Conditions | Comments |

| m-CPBA | CH₂Cl₂, 0 to 25 °C | Often gives high yields. Stoichiometry dependent for sulfoxide vs. sulfone. |

| H₂O₂ / Acetic Acid | 50-100 °C | A common and cost-effective method. |

| Oxone® | CH₃OH/H₂O, 25 °C | A versatile and effective oxidant. |

| KMnO₄ | Acetone/H₂O | A strong oxidant, can sometimes lead to over-oxidation. |

Note: This table presents general reagents and conditions for the oxidation of aryl sulfides to sulfones and would be applicable to the sulfide derived from this compound.

Interplay of Thiol and Difluoroethyl Functionalities in Reaction Pathways

The 1,1-difluoroethyl group exerts a significant electronic influence on the reactivity of the thiol group and the aromatic ring. This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This electronic effect has several consequences for the reaction pathways of this compound.

Acidity of the Thiol Proton: The electron-withdrawing nature of the 1,1-difluoroethyl group increases the acidity of the thiol proton compared to unsubstituted benzenethiol. This facilitates the formation of the thiolate anion in the presence of a base.

Nucleophilicity of the Thiolate: While the formation of the thiolate may be easier, its nucleophilicity is reduced. The negative charge on the sulfur is stabilized by the inductive effect of the difluoroethyl group, making the thiolate less reactive towards electrophiles.

Reactivity of the Aromatic Ring: The 1,1-difluoroethyl group deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.orgyoutube.com This means that reactions involving electrophilic attack on the ring will be slower and require harsher conditions compared to benzene or toluene.

Oxidation Potential: The electron-withdrawing group makes the thiol more resistant to oxidation compared to electron-rich aryl thiols. acs.org However, once oxidation is initiated, the stability of the resulting oxidized species can be influenced by the substituent.

Advanced Synthetic Applications and Derivatization of 4 1,1 Difluoroethyl Benzenethiol

Utilization as a Key Building Block in Complex Chemical Synthesis

The 1,1-difluoroethyl group is a bioisostere of various functional groups, including the hydroxyl, methoxy (B1213986), and thiol groups. This bioisosteric relationship, coupled with the group's lipophilicity and metabolic stability, makes 4-(1,1-difluoroethyl)benzenethiol a valuable building block in the design and synthesis of novel bioactive molecules. chemscene.com Its incorporation into complex structures can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

In the realm of medicinal chemistry, the difluoromethyl group, a close relative of the 1,1-difluoroethyl group, has been successfully integrated into numerous drug candidates. The principles guiding the use of the difluoromethyl group are often applicable to the 1,1-difluoroethyl moiety. For instance, the introduction of this group can modulate the acidity of nearby protons and influence the conformation of the molecule, thereby affecting its interaction with biological targets. The thiol group of this compound provides a convenient handle for conjugation to other molecular fragments through various coupling reactions.

The agrochemical industry has also recognized the potential of fluorinated compounds. The synthesis of pesticides and herbicides often involves the incorporation of fluorine to enhance their efficacy and environmental persistence. For example, the development of fungicides has seen a surge in the use of carboxamides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.org This highlights the industry's interest in difluoromethyl-containing scaffolds, suggesting a promising future for building blocks like this compound in the creation of next-generation agrochemicals.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of precursors for positron emission tomography (PET) imaging agents. For instance, the related compound, 4-(di-tert-butyl[18F]fluorosilyl)benzenethiol, has been synthesized and utilized for the kit-like radiolabeling of proteins. nih.gov This underscores the potential for developing 18F-labeled PET tracers derived from this compound for in vivo imaging applications.

Generation of Organosulfur Derivatives

The thiol functionality of this compound is a gateway to a rich variety of organosulfur derivatives. These derivatives, which include thioethers, sulfides, sulfonium (B1226848) salts, sulfoxides, and sulfones, are not only stable compounds in their own right but also serve as versatile intermediates for further chemical transformations.

Synthesis of Thioethers and Sulfides

The most direct derivatization of this compound involves the formation of thioethers (or sulfides) through S-alkylation, S-arylation, or addition reactions. These reactions are typically straightforward and high-yielding, making them a popular choice for incorporating the 4-(1,1-difluoroethyl)phenylthio moiety into larger molecules.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl thioethers. While specific examples involving this compound are not extensively documented in the provided search results, the general methodologies for thioetherification are well-established. For example, palladium-catalyzed coupling of thiols with aryl halides is a common practice. nih.gov Dehydrative thioetherification of alcohols with thiols, catalyzed by various metals such as zinc and zirconium, offers another efficient and environmentally friendly route to thioethers. chemrevlett.com

The synthesis of difluoromethyl thioethers has been achieved through a one-pot reaction of thiourea (B124793) and diethyl bromodifluoromethylphosphonate, demonstrating the feasibility of introducing fluorinated thioalkyl groups into various aromatic and heterocyclic systems. nih.gov A similar strategy could potentially be adapted for the synthesis of thioethers from this compound.

Aryl and alkyl thiocyanates can be converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers, providing a transition-metal-free method for thioether synthesis. rsc.org This approach could be explored for the derivatization of this compound.

The following table summarizes various synthetic methods for the preparation of thioethers, which could be applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Dehydrative Thioetherification | Alcohols, Thiols, ZnCl2 or ZrCl4 catalyst | Alkyl-aryl thioethers |

| Cross-Coupling | Aryl Halides, Thiols, Palladium catalyst | Diaryl thioethers |

| One-Pot Synthesis | Thiourea, Diethyl bromodifluoromethylphosphonate | Difluoromethyl thioethers |

| Nucleophilic Substitution | Organothiocyanates, ((Difluoromethyl)sulfonyl)benzene | (Benzenesulfonyl)difluoromethyl thioethers |

Formation of Sulfonium Salts

Sulfonium salts are positively charged organosulfur compounds that serve as valuable reagents and intermediates in organic synthesis. They can be prepared from the corresponding thioethers by alkylation or arylation. The formation of sulfonium salts from thioethers derived from this compound would open up new avenues for synthetic applications.

Dibenzothiophene sulfonium salts, for example, have been synthesized through the intramolecular cyclization of biaryl thioethers and have been shown to be effective leaving groups for aromatic 18F-fluorination. nih.govucl.ac.ukuliege.be This strategy could be adapted to create novel sulfonium salt-based fluorination reagents derived from this compound. The synthesis typically involves the reaction of a biaryl thioether with an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in the presence of a Lewis acid like bismuth(III) triflate. nih.govucl.ac.ukucl.ac.uk

Vinylsulfonium salts are another important class of sulfonium salts that have been used in various annulation reactions to form heterocyclic compounds. bris.ac.uk The synthesis of α-substituted vinylsulfonium salts from styrenes has been reported, and these reagents have been successfully employed in the synthesis of epoxides and cyclopropanes. bris.ac.uk

The reactivity of sulfonium salts is diverse. They can act as alkylating, arylating, or vinylating agents, and can also participate in ylide formation and subsequent reactions. The presence of the 1,1-difluoroethyl group could modulate the reactivity and stability of the corresponding sulfonium salts, making them interesting targets for further investigation. nih.govresearchgate.net

Conversion to Sulfones and Sulfoxides for Further Derivatization

Oxidation of the sulfur atom in thioethers derived from this compound provides access to the corresponding sulfoxides and sulfones. These higher oxidation state sulfur compounds are valuable synthetic intermediates with a rich and diverse chemistry.

Sulfoxides can be prepared by the selective oxidation of sulfides, often using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). A photocatalyst-free, metal-free, visible-light-promoted thiol-ene/oxidation tandem reaction has also been developed for sulfoxide (B87167) synthesis using air as the oxidant. rsc.org The selective oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones to their corresponding sulfoxides has been achieved using Oxone®. ccsenet.org The chirality of the sulfoxide group can also be controlled, leading to the synthesis of enantiomerically pure compounds. The stereoselective oxidation of phenoxathiin-based thiacalix orgsyn.orgarenes has been studied, revealing interesting stereochemical preferences of the sulfoxide group. rsc.org

Sulfones are typically prepared by the further oxidation of sulfoxides or by the direct oxidation of sulfides using stronger oxidizing agents. orgsyn.org For example, fluoromethyl phenyl sulfone can be synthesized by the oxidation of fluoromethyl phenyl sulfide (B99878) with Oxone®. orgsyn.org Sulfones are highly stable and possess unique electronic properties, making them useful in a variety of applications. For instance, α-fluoro-α,β-unsaturated sulfones are valuable intermediates in olefination reactions. nih.gov Azidodifluoromethyl phenyl sulfone has been synthesized and used as a synthetic equivalent of the azidodifluoromethyl anion. acs.org The phenylsulfonyl group plays a crucial role in stabilizing adjacent carbanions, facilitating a range of nucleophilic addition and substitution reactions. cas.cn

The following table outlines the oxidation of thioethers to sulfoxides and sulfones and some of their applications.

| Product | Oxidizing Agent(s) | Key Features and Applications |

| Sulfoxide | H₂O₂, m-CPBA, Air (photocatalytic), Oxone® | Chiral auxiliaries, intermediates in Pummerer reactions, precursors to sulfones. rsc.orgccsenet.orgacs.org |

| Sulfone | Stronger oxidizing agents (e.g., excess Oxone®) | Stable electron-withdrawing groups, intermediates in Julia-Kocienski olefination, precursors to fluorinated compounds. orgsyn.orgnih.govacs.orgcas.cnresearchgate.net |

Role in the Synthesis of Fluorine-Containing Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials. The introduction of fluorine into these cyclic systems can significantly enhance their biological activity and physical properties. This compound serves as a valuable precursor for the synthesis of a variety of fluorine-containing heterocyclic systems.

The thiol group can participate in cyclization reactions to form sulfur-containing heterocycles. For instance, the reaction of o-aminothiophenols with benzaldehydes is a well-established method for the synthesis of benzothiazoles. researchgate.net A similar strategy could be employed with an appropriately functionalized derivative of this compound to construct novel benzothiazole-based structures. The synthesis of thiazolo[3,4-a]quinoxalines and related heterocyclic systems has been achieved through a cascade annulation process, highlighting the versatility of thiazole-based cyclization strategies. researchgate.net

The difluoroethylphenylthio moiety can be incorporated into more complex heterocyclic frameworks. For example, the synthesis of thiomorpholine (B91149) has been achieved through a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.gov This approach could potentially be adapted to synthesize thiomorpholines bearing the 4-(1,1-difluoroethyl)phenyl group.

The synthesis of nitrogen-containing heterocyclic compounds has been achieved using difluoromethyl phenyl sulfone derivatives. cas.cn For instance, the reaction of S-[(phenylsulfonyl)difluoromethyl]sulfonium salt with β-ketoesters and 1,1-dicyanoalkenes leads to the formation of C-difluoromethylated products, which can be further cyclized to form various heterocycles. cas.cn

Contributions to Polymer and Materials Chemistry Research

The unique properties of the 1,1-difluoroethyl group, such as its hydrophobicity and thermal stability, make this compound an attractive monomer or functionalizing agent in polymer and materials chemistry. The incorporation of this moiety into polymer backbones or as side chains can impart desirable properties to the resulting materials.

While direct examples of the use of this compound in polymer synthesis were not prominent in the search results, the general principles of polymer chemistry suggest several potential applications. For instance, the thiol group can participate in thiol-ene "click" reactions, a highly efficient and versatile method for polymer synthesis and modification. This would allow for the straightforward incorporation of the 4-(1,1-difluoroethyl)phenylthio group into a wide range of polymer architectures.

The corresponding sulfone derivatives could also find use in materials science. Sulfone-containing polymers, such as polysulfones, are known for their high thermal and chemical resistance. The introduction of the 1,1-difluoroethyl group could further enhance these properties, leading to the development of new high-performance materials. Fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives have been used as reagents for the synthesis of fluoroalkylidenes, which are valuable building blocks for fluorinated polymers. nih.gov

Design Principles for Novel Functional Molecules Incorporating the this compound Motif

The this compound scaffold has emerged as a privileged structural motif in the design of advanced functional molecules, particularly within the realms of medicinal chemistry and materials science. The design principles for its use are rooted in the unique and tunable physicochemical properties conferred by the 1,1-difluoroethyl group, combined with the versatile reactivity of the thiol functional group. This combination allows for the strategic modulation of a molecule's characteristics, including metabolic stability, lipophilicity, conformation, and potential for derivatization.

A primary strategy in medicinal chemistry involves the principle of bioisosteric replacement, where a specific functional group in a biologically active compound is exchanged for another with similar steric and electronic properties to enhance its pharmacological profile. sci-hub.seinformahealthcare.com The 1,1-difluoroethyl group is recognized as a highly effective bioisostere for the methoxy group, a common moiety in many drug candidates that is often associated with metabolic liabilities. nih.govcas.cn Replacing a methoxy group with a 1,1-difluoroethyl group can mitigate metabolic instability, thereby improving a drug candidate's pharmacokinetic properties. nih.govcas.cnresearchgate.net The difluoromethyl component, in particular, can also serve as a bioisostere for a hydroxyl group. princeton.edu

The introduction of fluorine atoms significantly alters a molecule's properties. The 1,1-difluoroethyl group, for instance, acts as a lipophilic hydrogen bond donor, a characteristic not present in the methoxy group it often replaces. sci-hub.seinformahealthcare.com This allows for the formation of new, favorable interactions with biological targets. Furthermore, this group provides an intermediate level of lipophilicity, which is generally lower than that of the trifluoromethyl group but higher than that of hydroxyl or thiol analogues, offering a tool for fine-tuning solubility and permeability. informahealthcare.com

The thiol (-SH) group provides a reactive handle for a wide array of synthetic transformations, enabling the straightforward introduction of molecular diversity. It can be used to link the core scaffold to other pharmacophores, polymers, or reporter tags through stable thioether bonds. Common derivatization strategies include nucleophilic substitution reactions and Michael additions, for instance, with reagents like vinyl sulfones. nih.gov The thiol can also be oxidized to form sulfoxides or sulfones, further expanding the chemical space and modulating the electronic and solubility properties of the resulting molecules. acs.org

By integrating these principles, chemists can rationally design novel molecules. The general workflow involves identifying a lead structure, often one containing a metabolically susceptible group like an aryl ether, and replacing it with the 4-(1,1-difluoroethyl)phenyl motif to enhance stability. The thiol group is then utilized to either re-establish critical interactions lost in the initial replacement or to introduce new functionalities that can improve potency, selectivity, or pharmacokinetic parameters.

Research Findings and Data

The strategic advantages of incorporating the 1,1-difluoroethyl group are quantified through its impact on key physicochemical properties relevant to molecular design, especially in drug discovery.

Table 1: Physicochemical Property Comparison of Functional Groups

This table illustrates the distinct properties of the 1,1-difluoroethyl group compared to other common functional groups, highlighting its utility as a bioisosteric replacement.

| Functional Group | Typical Bioisosteric Replacement for | Lipophilicity (Hansch π) | Hydrogen Bond Donating (HBD) Capacity | Metabolic Stability | Key Design Advantage |

| -CH(CF₂)CH₃ | Methoxy (-OCH₃) | Moderate Increase | Yes (Weak) | High | Improved metabolic profile, unique conformational bias, H-bond donation. sci-hub.senih.govcas.cn |

| -OCH₃ | - | Low | No | Low (Prone to O-dealkylation) | Parent group, often a metabolic liability. nih.gov |

| -OH | - | Low | Yes (Strong) | Moderate (Prone to glucuronidation) | Strong H-bond donor, imparts polarity. |

| -CF₃ | Methyl (-CH₃) | High Increase | No | Very High | Blocks metabolism, significantly increases lipophilicity. sci-hub.se |

| -SH | Hydroxyl (-OH) | Moderate | Yes (Weak) | Moderate (Prone to oxidation/conjugation) | Reactive handle for conjugation, moderate lipophilicity. informahealthcare.com |

The thiol functionality of this compound is a cornerstone of its synthetic utility, allowing for covalent modification and the construction of more complex architectures.

Table 2: Representative Derivatization Reactions of the Thiol Group

This table showcases common chemical transformations involving the thiol group, enabling the creation of diverse molecular structures.

| Reaction Type | Reactant | Linkage Formed | Product Class | Application Example |

| Michael Addition | Vinyl Sulfone | Thioether | Sulfonyl Thioether | Peptide labeling, bioconjugation. nih.gov |

| Nucleophilic Substitution | Alkyl Halide (e.g., 1-(chloromethyl)-4-(1,1-difluoroethyl)benzene) | Thioether | Diaryl Thioether | Synthesis of symmetrical or unsymmetrical thioethers. |

| Oxidation | Oxidizing Agent (e.g., m-CPBA) | Sulfoxide/Sulfone | Aryl Sulfoxide/Sulfone | Modulation of polarity and H-bond accepting capacity. acs.org |

| Thiol-Ene Reaction | Alkene | Thioether | Alkyl Aryl Thioether | Materials science, polymer synthesis. |

Computational Chemistry and Theoretical Investigations of 4 1,1 Difluoroethyl Benzenethiol

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations offer a detailed picture of the electron distribution and orbital energies within 4-(1,1-Difluoroethyl)benzenethiol.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a higher propensity for chemical reactions.

To illustrate the concept, the following table presents theoretical data for related aromatic compounds, showcasing how substitution can influence the HOMO-LUMO gap.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | 1.25 | 8.00 |

| Thiophenol | -6.21 | -0.12 | 6.09 |

| Fluorobenzene | -9.23 | -0.45 | 8.78 |

Note: The values in this table are illustrative and based on general computational data for related compounds. They are not specific to this compound.

The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are crucial for predicting its reactive sites and intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Red areas typically represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-poor) and are prone to nucleophilic attack.

In this compound, the electronegative fluorine atoms of the 1,1-difluoroethyl group would create a region of significant negative electrostatic potential. The sulfur atom of the thiol group, with its lone pairs of electrons, would also contribute to the electron-rich character in its vicinity. The aromatic ring itself will have a complex distribution of charge due to the interplay between the electron-donating thiol group and the electron-withdrawing 1,1-difluoroethyl group. Computational analysis would likely reveal a nuanced MEP, highlighting the specific sites for potential electrophilic and nucleophilic interactions. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with its environment are critical determinants of its physical and chemical properties.

The thiol group (-SH) in this compound can act as a hydrogen bond donor, while the fluorine atoms and the π-system of the benzene ring can act as hydrogen bond acceptors. Theoretical studies can quantify the strength and geometry of these potential hydrogen bonds. For instance, computational methods can be used to model the interaction of the thiol proton with a hydrogen bond acceptor, such as a water molecule or a Lewis base.

The rotation around single bonds in this compound, particularly the C-C bond between the ethyl group and the benzene ring, and the C-S bond, leads to different conformers with varying energies. A conformational analysis aims to identify the most stable conformers and the energy barriers between them, thus defining the molecule's conformational energy landscape.

Computational methods, such as relaxed potential energy surface scans, can systematically explore the conformational space of the molecule. By rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it presents its functional groups for interaction.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. For this compound, this approach can be used to explore various potential reactions, such as the oxidation of the thiol group, electrophilic aromatic substitution on the benzene ring, or nucleophilic substitution reactions.

By mapping the potential energy surface for a proposed reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. The structures of any intermediates along the reaction pathway can also be determined. This level of detail allows for a comprehensive understanding of the reaction mechanism, which can be used to predict reaction outcomes, optimize reaction conditions, and design new synthetic routes. While specific mechanistic studies on this compound are not prominent in the literature, the principles of computational reaction modeling are broadly applicable and would be highly informative for this compound.

Research on this compound in Predictive Modeling Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, specific research focusing on the computational chemistry and predictive modeling for the design of novel derivatives of this compound appears to be limited or not publicly available. As a result, the detailed research findings and data tables required to construct an in-depth analysis of its predictive modeling are not accessible at this time.

Computational chemistry and predictive modeling are powerful tools in modern chemical research, enabling the design and virtual screening of new molecules with desired properties, thereby accelerating the discovery process. These methods, which include Quantitative Structure-Activity Relationship (QSAR) and other molecular modeling techniques, are widely applied in drug discovery and materials science.

While general principles of these computational methods are well-established, their application to a specific compound like this compound requires dedicated studies. Such research would involve synthesizing a series of derivatives, evaluating their properties, and then developing mathematical models that correlate the chemical structures with the observed activities. These models are crucial for predicting the properties of yet unsynthesized derivatives and guiding further research.

The absence of published studies on this particular compound means that a detailed discussion on the predictive modeling for the design of its novel derivatives, including specific data and research findings, cannot be provided. Further investigation by the scientific community is needed to explore the potential of this compound and its analogs in various applications and to generate the data necessary for computational analysis and predictive model development.

Advanced Spectroscopic Characterization Methodologies in Research on 4 1,1 Difluoroethyl Benzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 4-(1,1-Difluoroethyl)benzenethiol in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atoms can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The para-substituted aromatic ring gives rise to a classic AA'BB' system, appearing as two distinct doublets. The methyl protons of the difluoroethyl group are coupled to the two adjacent fluorine atoms, resulting in a triplet. The thiol proton typically appears as a singlet.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

| Ar-H (ortho to -SH) | ~7.40 | Doublet (d) | ~8.5 | 2H |

| Ar-H (ortho to -CF₂CH₃) | ~7.25 | Doublet (d) | ~8.5 | 2H |

| SH | ~3.5 | Singlet (s) | - | 1H |

| CF₂CH ₃ | ~2.0 | Triplet (t) | ³JHF ≈ 19 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, four aromatic carbon signals are expected. The carbons in the difluoroethyl group are significantly influenced by the attached fluorine atoms, leading to characteristic splittings (C-F coupling). The carbon atom directly bonded to the two fluorine atoms (CF₂) appears as a triplet, while the methyl carbon also shows coupling to the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J Hz) |

| C -CF₂CH₃ | ~140 | Triplet (t) | ²JCF ≈ 25 |

| C -SH | ~130 | Singlet (s) | - |

| C H (ortho to -CF₂CH₃) | ~128 | Singlet (s) | - |

| C H (ortho to -SH) | ~126 | Singlet (s) | - |

| C F₂CH₃ | ~124 | Triplet (t) | ¹JCF ≈ 240 |

| CF₂C H₃ | ~24 | Triplet (t) | ²JCF ≈ 22 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environment Analysis and Reaction Monitoring

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. nih.gov It provides direct insight into the chemical environment of the fluorine atoms. For this compound, the two equivalent fluorine atoms are coupled to the three protons of the adjacent methyl group. This results in a single signal that is split into a quartet (according to the n+1 rule, where n=3 protons). amazonaws.com The chemical shift of this signal is highly characteristic of the difluoroethyl group. This technique is also invaluable for monitoring the progress of reactions involving the introduction or modification of the difluoroethyl moiety. acs.org

| Fluorine Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| CF ₂CH₃ | ~ -85 to -95 | Quartet (q) | ³JHF ≈ 19 |

Advanced Multi-dimensional NMR Techniques

To unambiguously confirm the assignments made from 1D NMR spectra, advanced multi-dimensional techniques are utilized.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons in the AA'BB' system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated aromatic carbons and the methyl group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations. It would be crucial for assigning the quaternary carbons by showing correlations from the aromatic protons to the carbons attached to the sulfur and the difluoroethyl group. A key correlation would be observed between the methyl protons (-CH₃) and the difluoromethyl carbon (-CF₂). bas.bg

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak [M]⁺ would confirm the compound's elemental composition. The fragmentation provides structural clues, as the molecule breaks apart in predictable ways based on bond strengths and the stability of the resulting fragments. libretexts.orgrsc.org

Common fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the aromatic ring and the sulfur atom.

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 174 | [C₈H₈F₂S]⁺ | Molecular Ion (M⁺) |

| 159 | [C₇H₅F₂S]⁺ | Loss of a methyl radical (•CH₃) |

| 109 | [C₆H₅S]⁺ | Cleavage of the C-C bond between the ring and the ethyl group |

| 77 | [C₆H₅]⁺ | Loss of the entire thiol and difluoroethyl groups |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the thiol, the aromatic ring, and particularly the C-F bonds can be confirmed by their specific vibrational frequencies. vscht.cz

| Absorption Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~2950-3000 | C-H Stretch | Methyl (-CH₃) |

| ~2550-2600 | S-H Stretch | Thiol (-SH) |

| ~1580-1600, ~1470-1500 | C=C Stretch | Aromatic Ring |

| ~1000-1150 | C-F Stretch | Difluoro (-CF₂) |

| ~820-850 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene (B151609) |

Application of Surface-Sensitive Spectroscopic Techniques for Material Derivatives

The functionalization of material surfaces with specialized organic molecules is a cornerstone of modern materials science, enabling the precise tuning of surface properties such as wettability, biocompatibility, and electronic behavior. This compound is a compound of interest for such applications due to the unique properties conferred by its fluorinated ethyl group and the sulfur headgroup that allows for strong attachment to various substrates, particularly noble metals like gold. The investigation of surfaces modified with this molecule necessitates the use of highly sensitive analytical techniques capable of probing the elemental composition and molecular structure of the outermost atomic layers. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are two such powerful surface-sensitive techniques that provide detailed insights into the chemical nature of these modified surfaces.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. The technique involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the local chemical environment of the atom, an effect known as the chemical shift.

In the context of materials functionalized with this compound, XPS would be instrumental in confirming the successful attachment of the molecule to a substrate, assessing the purity and integrity of the resulting self-assembled monolayer (SAM), and determining the orientation of the molecules on the surface.

Detailed Research Findings:

A hypothetical XPS analysis of a self-assembled monolayer of this compound on a gold substrate would be expected to yield specific photoemission peaks corresponding to the constituent elements: carbon (C 1s), fluorine (F 1s), sulfur (S 2p), and the gold substrate (Au 4f).

The high-resolution C 1s spectrum would be of particular interest, as it would be expected to show multiple components corresponding to the different chemical environments of the carbon atoms in the molecule. These would include the carbons of the benzene ring, the methyl carbon, and the carbon atom directly bonded to the two fluorine atoms. The carbon atom of the difluoroethyl group (-CF2-) would exhibit a significant chemical shift to a higher binding energy due to the strong electron-withdrawing effect of the fluorine atoms.

The F 1s spectrum is expected to show a single, strong peak, confirming the presence of fluorine on the surface. The S 2p spectrum would typically present as a doublet (S 2p3/2 and S 2p1/2) and its binding energy would confirm the formation of a thiolate bond with the gold surface.

Interactive Data Table: Expected XPS Binding Energies for a this compound SAM on Gold

| Core Level | Expected Binding Energy (eV) | Inferred Chemical Environment |

| C 1s | ~284.8 | Aromatic C-C/C-H |

| C 1s | ~285.5 | C-S and C-C (alkyl) |

| C 1s | ~291.0 | C-F2 |

| F 1s | ~689.0 | C-F |

| S 2p3/2 | ~162.0 | Au-S (Thiolate) |

| Au 4f7/2 | ~84.0 | Metallic Gold (Substrate) |

Note: These are approximate binding energy values and can vary slightly depending on the specific instrument and calibration.

The quantitative analysis of the peak areas would allow for the determination of the elemental ratios on the surface, which can be compared to the theoretical stoichiometry of the molecule to assess the purity of the monolayer. Furthermore, angle-resolved XPS (ARXPS) could be employed to non-destructively probe the depth distribution of the elements, providing information on the thickness and orientation of the molecular layer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry is another highly surface-sensitive analytical technique that provides detailed molecular information about the outermost 1-2 nanometers of a surface. In ToF-SIMS, a pulsed primary ion beam is used to sputter the surface, generating secondary ions. These ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring their time-of-flight to a detector. Lighter ions travel faster and arrive at the detector sooner than heavier ions. The result is a mass spectrum of the surface molecules and their fragments.

For a surface functionalized with this compound, ToF-SIMS would be exceptionally valuable for confirming the presence of the intact molecule and identifying characteristic molecular fragments. This information is complementary to the elemental data from XPS and provides a more complete picture of the surface chemistry.

Detailed Research Findings:

A ToF-SIMS analysis of a this compound monolayer would be expected to produce a rich mass spectrum with both positive and negative secondary ions. In the positive ion spectrum, characteristic fragments would likely include the protonated molecular ion [M+H]+ and various fragments resulting from the cleavage of bonds within the molecule. In the negative ion spectrum, the deprotonated molecular ion [M-H]- and fragments containing the electronegative fluorine and sulfur atoms would be prominent.

The detection of high-mass fragments corresponding to the entire molecule or large portions of it would provide strong evidence for the integrity of the self-assembled monolayer. Furthermore, the relative intensities of different fragment ions can provide insights into the orientation of the molecules on the surface. For instance, a high intensity of fragments from the outer, fluorinated end of the molecule would suggest that the molecules are oriented with the difluoroethyl group pointing away from the substrate.

Interactive Data Table: Expected ToF-SIMS Fragments for this compound

| Ion Type | Expected Fragment | Approximate m/z |

| Positive | [C6H4(CF2CH3)S]+ | 189 |

| Positive | [C6H5S]+ | 109 |

| Positive | [CF2CH3]+ | 65 |

| Negative | [M-H]- | 187 |

| Negative | [C6H4S]- | 108 |

| Negative | [F]- | 19 |

| Negative | [CF3]- | 69 |

Note: The m/z values are based on the most abundant isotopes. The actual spectrum would show a more complex pattern of fragments.

Imaging ToF-SIMS could also be used to map the lateral distribution of the this compound on the surface, which would be useful for assessing the homogeneity of the monolayer and identifying any potential defects or contaminants.

Q & A

Q. What are the optimal synthetic routes for 4-(1,1-Difluoroethyl)benzenethiol, and how can reaction conditions be systematically optimized?

The synthesis of this compound can be approached via difluoromethylation of phenolic precursors or thiolation of fluorinated intermediates. A key method involves using sodium 2-chloro-2,2-difluoroacetate () as a fluorinating agent under basic conditions (e.g., cesium carbonate in DMF). To optimize yields, parameters such as reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents should be tested iteratively. Gas evolution during reactions necessitates an oil bubbler for safe venting (). Post-synthesis purification via column chromatography (hexanes/ethyl acetate) or distillation is recommended.

Q. How should researchers handle safety and toxicity concerns during synthesis and handling of this compound?

A comprehensive hazard analysis is critical. Key steps include:

- Risk Assessment : Evaluate hazards of reagents (e.g., DMF, cesium carbonate) using guidelines from Prudent Practices in the Laboratory ().

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles.

- Gas Management : Monitor gas evolution (e.g., CO₂) using an oil bubbler ().

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to ACS guidelines for chemical safety ().

Q. What chromatographic methods are suitable for purity analysis of this compound?

Reverse-phase HPLC with a C18 column and methanol-buffer mobile phase (65:35 v/v) is effective. For example, a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) enhances separation of polar impurities (). System suitability tests should include resolution (>1.5), tailing factor (<2.0), and theoretical plates (>2000). GC-MS with a DB-5MS column can further confirm purity by detecting volatile byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation of this compound?

Discrepancies in NMR shifts may arise from solvent effects or impurities. To address this:

- Multi-Solvent NMR : Compare H and F NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., differentiating thiol (-SH) from aromatic protons).

- IR Cross-Validation : Confirm the thiol group via S-H stretch (~2550 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) ().

Q. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic substitution reactions?

The compound’s thiol group acts as a strong nucleophile. Kinetic studies (e.g., using ethyl iodide as an electrophile) can reveal rate constants and activation parameters. DFT calculations (B3LYP/6-31G*) may model transition states to explain regioselectivity. For example, the difluoroethyl group’s electron-withdrawing effect enhances thiolate stability, accelerating SN₂ pathways ( ).

Q. How can researchers design experiments to analyze the compound’s role in corrosion inhibition for metal alloys?

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic/neutral media to measure inhibition efficiency.

- Surface Analysis : SEM-EDS or XPS can characterize adsorbed thiol layers on steel surfaces ().

- Theoretical Modeling : Apply molecular dynamics simulations to study adsorption energies and orientation on metal surfaces ().

Q. What strategies are effective for resolving contradictions in chromatographic purity vs. biological activity data?

If high HPLC purity (>98%) conflicts with inconsistent bioactivity:

- Impurity Profiling : Use LC-HRMS to identify trace impurities (e.g., oxidized thiols or fluorinated byproducts).

- Bioassay Controls : Test fractions from preparative HPLC to isolate active components.

- Stability Studies : Assess compound degradation under storage conditions (e.g., light, temperature) via accelerated aging tests ().

Methodological Notes

- Synthesis Optimization : Prioritize reproducibility by documenting solvent drying, reagent sourcing, and inert atmosphere protocols ().

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) ().

- Collaborative Tools : Share raw datasets (e.g., crystallographic files, chromatograms) via platforms like Zenodo to enable peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.